N-Methylation vs. Primary Amine Analog
The target compound contains an N-methyl secondary amine, whereas the closely related analog 2-cyclobutyl-4,4,4-trifluorobutan-1-amine (CAS 2098068-06-3) is a primary amine. This difference reduces the hydrogen bond donor count from 2 (primary amine) to 1 (secondary N-methyl amine) [1] and increases the heavy atom count from 12 to 13 [1][2]. The methylation also increases calculated lipophilicity (XLogP3 3.2 vs. an estimated ~2.8 for the primary amine analog) [1]. These differences can affect membrane permeability, metabolic N-dealkylation susceptibility, and synthetic derivatization potential.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD = 1, XLogP3 = 3.2, Heavy Atom Count = 13 |
| Comparator Or Baseline | 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine (CAS 2098068-06-3): HBD = 2, XLogP3 ≈ 2.8 (estimated), Heavy Atom Count = 12 |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.4; ΔHeavy Atoms = +1 |
| Conditions | Computed physicochemical properties (PubChem/Cactvs) |
Why This Matters
For procurement of amine building blocks requiring a specific hydrogen-bond profile or methylation state for downstream SAR or parallel synthesis, the secondary amine is mandatory and the primary amine analog is not an acceptable substitute.
- [1] PubChem Compound Summary for CID 121208262. View Source
- [2] PubChem Compound Summary for CID 53406999, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine. View Source
